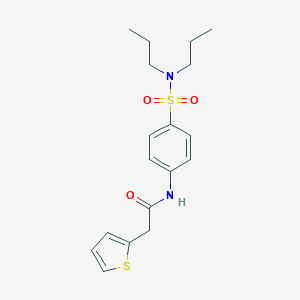
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as QMPT, and it is a quinazoline derivative that has been synthesized through a specific method.
科学研究应用
QMPT has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, QMPT has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In drug discovery, QMPT has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, QMPT has been used as a building block for the synthesis of new materials with unique properties.
作用机制
The mechanism of action of QMPT is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in cellular processes such as DNA replication, protein synthesis, and cell signaling. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
QMPT has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes and proteins. Physiologically, it has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using QMPT in lab experiments include its synthetic accessibility, its potential use as a starting material for the synthesis of novel compounds, and its diverse range of potential applications. The limitations of using QMPT in lab experiments include its potential toxicity, its limited solubility, and its potential instability under certain conditions.
未来方向
There are several future directions related to QMPT. These include the development of new synthetic methods for QMPT and its derivatives, the identification of new therapeutic applications for QMPT, and the development of new materials using QMPT as a building block. Additionally, further studies are needed to fully understand the mechanism of action of QMPT and its potential toxicity.
合成方法
The synthesis of QMPT involves a multi-step process that includes the reaction of 2-aminobenzonitrile with ethyl chloroformate to form ethyl 2-(2-cyano-phenylamino) acetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 2-(2-aminophenyl) acetate. The final step involves the reaction of ethyl 2-(2-aminophenyl) acetate with propargyl isothiocyanate to form QMPT.
属性
产品名称 |
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate |
|---|---|
分子式 |
C13H14N4OS |
分子量 |
274.34 g/mol |
IUPAC 名称 |
(4-oxo-1H-quinazolin-2-yl)methyl N//'-prop-2-enylcarbamimidothioate |
InChI |
InChI=1S/C13H14N4OS/c1-2-7-15-13(14)19-8-11-16-10-6-4-3-5-9(10)12(18)17-11/h2-6H,1,7-8H2,(H2,14,15)(H,16,17,18) |
InChI 键 |
DDQJKXKSXMYPGK-UHFFFAOYSA-N |
手性 SMILES |
C=CC/N=C(/N)\SCC1=NC(=O)C2=CC=CC=C2N1 |
SMILES |
C=CCN=C(N)SCC1=NC(=O)C2=CC=CC=C2N1 |
规范 SMILES |
C=CCN=C(N)SCC1=NC(=O)C2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)